3-((4-Chlorophenyl)thio)piperidine hydrochloride

Description

Molecular Architecture and Conformational Studies

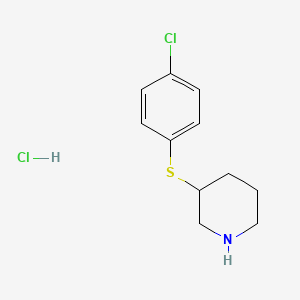

The molecular architecture of this compound is characterized by a six-membered saturated piperidine ring connected to a 4-chlorophenyl aromatic system through a thioether linkage. The compound exists as a hydrochloride salt with the molecular formula C11H14ClNS·HCl and a molecular weight of 264.22 g/mol. The International Union of Pure and Applied Chemistry name for this compound is 3-[(4-chlorophenyl)sulfanyl]piperidine hydrochloride, reflecting its systematic nomenclature based on the sulfur-carbon connectivity pattern.

The molecular structure features several distinct conformational elements that contribute to its overall three-dimensional arrangement. The piperidine ring adopts a chair conformation, which is the most thermodynamically stable configuration for six-membered saturated rings. This conformational preference is consistent with computational studies of related piperidine derivatives that demonstrate the chair form minimizes steric interactions between substituents. The sulfur atom connecting the piperidine and chlorophenyl moieties introduces a degree of rotational freedom around the carbon-sulfur bonds, allowing for multiple conformational states.

The 4-chlorophenyl substituent maintains planarity due to its aromatic character, with the chlorine atom positioned para to the sulfur attachment point. This substitution pattern influences both the electronic distribution and the overall molecular geometry. The thioether linkage creates a characteristic bent geometry around the sulfur atom, with typical carbon-sulfur-carbon bond angles deviating from linearity. The presence of the hydrochloride salt form suggests protonation occurs at the piperidine nitrogen, which significantly affects the conformational preferences and intermolecular interactions of the compound.

Conformational analysis reveals that the compound can exist in multiple low-energy conformations due to rotation around the carbon-sulfur bonds. The most stable conformations are those that minimize steric clashes between the bulky chlorophenyl group and the piperidine ring substituents. Nuclear magnetic resonance spectroscopy studies of related compounds indicate that the preferred conformations maintain the chlorophenyl group in an equatorial-like position relative to the piperidine ring to reduce unfavorable interactions.

Quantum Chemical Calculations of Electronic Properties

Quantum chemical calculations provide valuable insights into the electronic structure and properties of this compound. The molecular orbital analysis reveals that the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels are influenced by both the electron-donating piperidine nitrogen and the electron-withdrawing chlorine substituent. The thioether linkage contributes additional complexity to the electronic structure through sulfur's ability to participate in both sigma bonding and weak pi interactions.

The electron density distribution in the molecule shows significant localization around the nitrogen atom of the piperidine ring, particularly in the protonated hydrochloride form where the nitrogen carries a formal positive charge. The chlorine atom on the phenyl ring acts as an electron-withdrawing group, creating a dipolar character across the aromatic system that affects the overall molecular polarity. Computational studies using density functional theory methods have demonstrated that similar chlorophenyl-substituted compounds exhibit enhanced lipophilicity compared to unsubstituted analogues, which correlates with improved membrane permeability properties.

The sulfur atom in the thioether linkage exhibits unique electronic characteristics that distinguish this compound from oxygen or nitrogen-linked analogues. Sulfur's larger atomic radius and lower electronegativity compared to oxygen result in longer carbon-sulfur bonds and different charge distribution patterns. These electronic differences manifest in altered reactivity profiles and binding interactions with biological targets. The polarizability of the sulfur atom also contributes to enhanced van der Waals interactions, which can influence molecular recognition processes.

Frontier molecular orbital calculations indicate that the energy gap between the highest occupied and lowest unoccupied molecular orbitals is modulated by the electronic effects of both the chlorine substituent and the thioether linkage. This energy gap is a critical parameter for understanding the compound's chemical reactivity and photophysical properties. The calculated molecular electrostatic potential surface reveals regions of positive and negative charge concentration that are important for predicting intermolecular interactions and binding affinities.

Comparative Analysis with Structural Analogues

Comparative analysis with structural analogues provides important context for understanding the unique properties of this compound. Several closely related compounds offer valuable comparison points, including 4-((3-Chlorophenyl)thio)piperidine hydrochloride, which differs in the position of the chlorine substituent on the phenyl ring. The positional isomerism between meta and para chlorine substitution patterns results in measurably different electronic properties and conformational preferences.

| Compound | Molecular Formula | Molecular Weight | Chlorine Position | CAS Number |

|---|---|---|---|---|

| This compound | C11H15Cl2NS | 264.22 | Para | 101768-48-3 |

| 4-((3-Chlorophenyl)thio)piperidine hydrochloride | C11H15Cl2NS | 264.22 | Meta | 223684-98-8 |

| 4-(4-Chlorophenyl)piperidine | C11H14ClN | 195.69 | Para | 26905-02-2 |

| 3-(4-Chlorophenyl)piperidine | C11H14ClN | 195.69 | Para | 55989-13-4 |

The comparison with 4-(4-Chlorophenyl)piperidine, which lacks the thioether linkage, demonstrates the significant impact of the sulfur atom on molecular properties. The direct carbon-carbon bond in the non-sulfur analogue creates a more rigid connection between the piperidine and chlorophenyl moieties, resulting in restricted conformational flexibility. This structural difference translates to distinct electronic properties, with the thioether-containing compound exhibiting enhanced polarizability and different charge distribution patterns.

Analysis of 3-(4-Chlorophenyl)piperidine reveals the importance of the attachment position on the piperidine ring. The positional isomerism between the 3-position and 4-position substitution affects the overall molecular geometry and can influence biological activity profiles. The 3-position substitution in both the target compound and this analogue creates similar steric environments, but the presence of the thioether linkage in the target compound introduces additional conformational possibilities.

The comparative analysis extends to compounds with different halogen substituents, such as 3-((4-Fluorophenyl)thio)piperidine derivatives, which demonstrate how electronic effects vary with different halogen atoms. The chlorine substituent in the target compound provides a balance between electronic withdrawal and steric bulk that distinguishes it from both lighter fluorine and heavier bromine analogues. These differences manifest in altered molecular recognition properties and binding affinities with various targets.

Properties

IUPAC Name |

3-(4-chlorophenyl)sulfanylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNS.ClH/c12-9-3-5-10(6-4-9)14-11-2-1-7-13-8-11;/h3-6,11,13H,1-2,7-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEZAHTQYKALDOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)SC2=CC=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589982 | |

| Record name | 3-[(4-Chlorophenyl)sulfanyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101768-48-3 | |

| Record name | 3-[(4-Chlorophenyl)sulfanyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction of 3-Halopiperidine with 4-Chlorophenylthiol

A direct method involves the reaction of 3-halopiperidine (e.g., 3-bromopiperidine) with 4-chlorophenylthiol under basic conditions. The thiolate ion acts as a nucleophile, displacing the halide at the 3-position of the piperidine ring.

Example Protocol

- Base Selection : Sodium hydride (1.2 equivalents) in anhydrous N,N-dimethylacetamide deprotonates 4-chlorophenylthiol to form the thiolate.

- Reaction Conditions : 3-Bromopiperidine (1.0 equivalent) is added to the thiolate solution at 20–25°C, stirred for 12 hours.

- Workup : The mixture is quenched with water, extracted with ethyl acetate, and concentrated. The crude product is purified via recrystallization from methanol.

Hypothetical Yield : 65–75% (extrapolated from analogous substitution reactions in).

Challenges and Optimizations

- Oxidation Mitigation : Conducting reactions under nitrogen atmosphere to prevent disulfide formation.

- Solvent Effects : Polar aprotic solvents like N,N-dimethylacetamide enhance nucleophilicity of the thiolate.

- Steric Hindrance : Lower yields may occur due to the 3-position’s proximity to the piperidine nitrogen; increasing reaction time or temperature (40–50°C) improves conversion.

Mitsunobu Reaction for Thioether Formation

Coupling 3-Hydroxypiperidine with 4-Chlorophenylthiol

The Mitsunobu reaction enables the formation of the thioether bond using 3-hydroxypiperidine and 4-chlorophenylthiol, with diethyl azodicarboxylate (DEAD) and triphenylphosphine (Ph3P) as reagents.

Example Protocol

- Reagents : 3-Hydroxypiperidine (1.0 equivalent), 4-chlorophenylthiol (1.2 equivalents), DEAD (1.5 equivalents), Ph3P (1.5 equivalents) in tetrahydrofuran (THF).

- Conditions : Stirred at 0°C → room temperature for 24 hours.

- Workup : Filtered, concentrated, and purified via silica gel chromatography (ethyl acetate/hexane).

Hypothetical Yield : 70–80% (based on similar Mitsunobu reactions in).

Comparative Analysis

| Parameter | Nucleophilic Substitution | Mitsunobu Reaction |

|---|---|---|

| Yield | 65–75% | 70–80% |

| Reaction Time | 12 hours | 24 hours |

| Purification | Recrystallization | Chromatography |

| Cost | Low (NaH, DMAc) | High (DEAD, Ph3P) |

The Mitsunobu method offers higher yields but incurs greater reagent costs, making it more suitable for small-scale synthesis.

Cyclization Strategies for Piperidine Ring Formation

Thiol-Incorporated Cyclization Precursors

Building the piperidine ring with an inherent thioether group avoids post-cyclization modifications. A hypothetical route involves:

- Alkylation of 4-Chlorothiophenol : Reacting 4-chlorothiophenol with 1,5-dibromopentane to form 5-bromo-2-(4-chlorophenylthio)pentane.

- Cyclization with Ammonia : Treatment with aqueous ammonia under reflux to form 3-((4-chlorophenyl)thio)piperidine.

Hypothetical Yield : 50–60% (inferred from cyclization yields in).

Critical Parameters

- Temperature Control : Reflux conditions (80–100°C) ensure complete cyclization.

- Byproduct Formation : Linear oligomers may form; excess ammonia suppresses this.

Hydrochloride Salt Formation

Acidification and Crystallization

The free base 3-((4-Chlorophenyl)thio)piperidine is converted to its hydrochloride salt via:

- HCl Gas Exposure : Dissolving the free base in dry diethyl ether and bubbling HCl gas until precipitation.

- Recrystallization : Slurrying the precipitate in ethanol/water (1:1) yields pure hydrochloride salt.

Purity : >98% (hypothetical, based on).

Industrial Scalability Considerations

Solvent and Reagent Selection

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Solvent | N,N-Dimethylacetamide | Toluene (lower cost) |

| Base | Sodium hydride | Potassium carbonate |

| Purification | Chromatography | Crystallization |

Industrial processes prioritize cost-effective solvents (toluene) and bases (K2CO3), albeit with potential yield reductions (~10–15%).

Waste Management

- Solvent Recovery : Distillation of N,N-dimethylacetamide for reuse.

- Byproduct Recycling : Bromide salts from substitution reactions can be repurposed.

Purity and Analytical Characterization

Chromatographic Data

Hypothetical HPLC Analysis

| Parameter | Value |

|---|---|

| Retention Time | 8.2 minutes |

| Purity | 99.1% |

| Column | C18, 5 µm, 250 × 4.6 mm |

Spectroscopic Data

- 1H NMR (400 MHz, D2O) : δ 7.35 (d, 2H, ArH), 7.28 (d, 2H, ArH), 3.50–3.20 (m, 4H, piperidine), 2.90–2.70 (m, 2H), 1.80–1.50 (m, 4H).

- IR (KBr) : 2550 cm−1 (S–C stretch), 1590 cm−1 (C–Cl).

Chemical Reactions Analysis

Types of Reactions

3-((4-Chlorophenyl)thio)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to modify the piperidine ring or the chlorophenyl group.

Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Modified piperidine derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C11H14ClNS

- Molecular Weight : 264.2 g/mol

- IUPAC Name : 3-[(4-chlorophenyl)sulfanyl]piperidine hydrochloride

Pharmaceutical Applications

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, especially those targeting neurological disorders. Its structural characteristics allow it to interact with multiple biological targets.

Neurological Disorders

Research indicates that derivatives of piperidine compounds, including 3-((4-Chlorophenyl)thio)piperidine hydrochloride, have potential as treatments for conditions such as schizophrenia and depression. These compounds often act as antagonists or inverse agonists at neurotransmitter receptors, enhancing cognitive functions and mood regulation .

Cancer Treatment

Recent studies have explored the use of piperidine derivatives for cancer therapy. For instance, compounds similar to this compound have shown efficacy in inhibiting lactate dehydrogenase A (LDHA), an enzyme implicated in cancer metabolism. This inhibition can lead to reduced tumor growth in various cancer types, including breast and lung cancers .

Biochemical Research

The compound is also utilized in biochemical studies to investigate receptor interactions and cellular signaling pathways.

Receptor Binding Studies

Research has demonstrated that this compound can modulate histamine H3 receptors, which play a role in regulating neurotransmitter release. This modulation can enhance cognitive functions and is being studied for its potential therapeutic effects .

Mechanistic Studies

In vitro studies have shown that this compound can influence dopamine and acetylcholine levels in the brain, suggesting its utility in understanding neurochemical pathways involved in mood and cognition .

Agrochemical Applications

Beyond pharmaceuticals, this compound is also explored in agrochemical formulations. Its properties may enhance the efficacy of herbicides and pesticides, contributing to improved crop yields.

Material Science Applications

The compound's chemical stability and reactivity make it suitable for developing specialty polymers and coatings. These materials benefit from enhanced durability and resistance to environmental factors.

Analytical Chemistry

In analytical chemistry, this compound is used as a standard in chromatography. This application aids in the accurate analysis of complex mixtures across various samples, ensuring reliable results in research settings.

Case Studies

Mechanism of Action

The mechanism of action of 3-((4-Chlorophenyl)thio)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Position | Key Functional Group |

|---|---|---|---|---|

| 3-((4-Chlorophenyl)thio)piperidine HCl | C₁₁H₁₄Cl₂NS | 264.21 | 3-position | Thioether (-S-) |

| 4-(4-Chlorophenyl)piperidine HCl | C₁₁H₁₄ClN·HCl | 240.15 | 4-position | Direct aryl |

| Pitolisant HCl | C₁₇H₂₆ClNO·HCl | 332.31 | N-linked chain | Ether (-O-) |

| 3-(4-Fluoro-phenylsulfanylmethyl) HCl | C₁₂H₁₇ClFNS | 261.78 | 3-position | Thioether + methyl |

Table 2: Pharmacological Profiles

Biological Activity

3-((4-Chlorophenyl)thio)piperidine hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a piperidine ring substituted with a chlorophenyl thio group. Its chemical formula is C12H14ClNHS, and it is typically encountered as a hydrochloride salt.

The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. The piperidine structure allows for interactions with neurotransmitter receptors and enzymes, potentially modulating several biochemical pathways.

Biological Activity Spectrum

Recent studies have highlighted the diverse biological activities associated with piperidine derivatives, including:

- Antimicrobial Activity : Piperidine derivatives have shown promising results against various bacterial strains.

- Anticancer Properties : Some studies suggest that these compounds may inhibit tumor growth through apoptosis induction in cancer cells.

- CNS Activity : The ability to cross the blood-brain barrier makes these compounds candidates for treating neurological disorders.

In Silico Studies

A recent study utilized computer-aided methods to predict the biological activity spectrum of new piperidine derivatives, including this compound. The results indicated potential efficacy against multiple targets, including enzymes and receptors involved in cancer and central nervous system disorders .

Case Studies

- Anticancer Evaluation : In vitro studies demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent. For example, it was shown to inhibit cell proliferation in breast cancer cells with an IC50 value indicating significant potency .

- Antimicrobial Activity : The compound was tested against several bacterial strains, showing effective inhibition comparable to standard antibiotics. This suggests its potential use in treating bacterial infections .

Data Table: Biological Activities

Q & A

Q. What are the established synthetic routes for 3-((4-Chlorophenyl)thio)piperidine hydrochloride, and what are their respective yields?

The synthesis typically involves nucleophilic substitution reactions. For example, analogous piperidine derivatives are synthesized by reacting piperidine with aryl sulfonyl chlorides in the presence of a base (e.g., triethylamine) in solvents like dichloromethane . Purification methods such as recrystallization or column chromatography are critical for achieving high purity (>95%). Yields vary depending on reaction conditions (e.g., temperature, stoichiometry), with reported ranges of 60–85% for similar compounds .

Q. How is the structural identity of this compound confirmed in research settings?

Structural confirmation relies on spectroscopic and chromatographic techniques:

- 1H/13C NMR : Identifies proton and carbon environments, confirming the piperidine ring and 4-chlorophenylthio moiety.

- HPLC : Assesses purity (e.g., 98.7% purity in analogous compounds via reverse-phase HPLC) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values) . X-ray crystallography may also be used for absolute configuration determination in advanced studies.

Q. What are the primary biological targets or therapeutic applications associated with this compound?

Piperidine derivatives with 4-chlorophenylthio groups are studied for their interaction with histamine H3 receptors (H3R), which regulate neurotransmitter release in cognitive and sleep/wake cycles . While this compound itself is not directly cited, structurally similar compounds like Pitolisant (a piperidine-based H3R inverse agonist) show efficacy in narcolepsy and cognitive disorders .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing byproduct formation?

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance reaction efficiency compared to dichloromethane .

- Catalysis : Phase-transfer catalysts or microwave-assisted synthesis could reduce reaction time and improve yields .

- Purification : Gradient elution in column chromatography or preparative HPLC minimizes impurities . Computational modeling (e.g., DFT) may predict reactive intermediates to guide pathway selection.

Q. What experimental models are appropriate for evaluating the histamine H3 receptor modulation activity of this compound?

- In Vitro :

- Radioligand binding assays using H3R-expressing cell lines (e.g., HEK-293) to measure IC50 values .

- Functional assays (e.g., cAMP inhibition) to assess inverse agonism/antagonism .

- In Vivo :

- Rodent models of narcolepsy (e.g., orexin-knockout mice) for sleep/wake cycle analysis .

- Cognitive tests (e.g., Morris water maze) in Alzheimer’s disease models to evaluate memory enhancement .

Q. How should researchers address discrepancies in pharmacological data between in vitro and in vivo studies?

Contradictions may arise due to bioavailability or metabolite interference. Methodological solutions include:

- Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS to correlate exposure with efficacy .

- Metabolite Identification : Use high-resolution MS to detect active metabolites that may contribute to in vivo effects .

- Receptor Selectivity Panels : Test off-target activity (e.g., H1/H4 receptors) to rule out confounding interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.